molecular formula C14H10Br4 B15174838 3,3',5,5'-Tetrabromo-4,4'-dimethyl-1,1'-biphenyl CAS No. 920276-28-4

3,3',5,5'-Tetrabromo-4,4'-dimethyl-1,1'-biphenyl

Cat. No.: B15174838
CAS No.: 920276-28-4
M. Wt: 497.8 g/mol
InChI Key: YJFAKPHWICBGJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’,5,5’-Tetrabromo-4,4’-dimethyl-1,1’-biphenyl is an organic compound with the molecular formula C12H6Br4. It is a derivative of biphenyl, where four bromine atoms are substituted at the 3, 3’, 5, and 5’ positions, and two methyl groups are substituted at the 4 and 4’ positions. This compound is known for its use in various industrial applications, particularly as a flame retardant due to its high bromine content .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,5,5’-tetrabromo-4,4’-dimethyl-1,1’-biphenyl typically involves the bromination of 4,4’-dimethyl-1,1’-biphenyl. The reaction is carried out using bromine or bromine-containing reagents such as bromine water or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction conditions usually involve refluxing the mixture in a suitable solvent like chloroform or carbon tetrachloride .

Industrial Production Methods: On an industrial scale, the production of this compound follows a similar bromination process but is optimized for large-scale synthesis. The reaction is conducted in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified through recrystallization or distillation .

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide, sodium methoxide, or ammonia in solvents such as ethanol or water.

    Dehalogenation: Reagents like zinc dust in acetic acid or palladium on carbon (Pd/C) with hydrogen gas.

Major Products:

Scientific Research Applications

3,3’,5,5’-Tetrabromo-4,4’-dimethyl-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’,5,5’-tetrabromo-4,4’-dimethyl-1,1’-biphenyl involves its interaction with biological molecules. As an endocrine disruptor, it can bind to hormone receptors, mimicking or blocking the action of natural hormones. This can lead to altered hormonal balance and disruption of normal physiological processes. The compound can also undergo metabolic activation, forming reactive intermediates that can bind to DNA or proteins, leading to potential toxic effects .

Comparison with Similar Compounds

Uniqueness: 3,3’,5,5’-Tetrabromo-4,4’-dimethyl-1,1’-biphenyl is unique due to the presence of both bromine and methyl groups, which confer distinct chemical and physical properties. The methyl groups increase the compound’s hydrophobicity and stability, while the bromine atoms enhance its flame-retardant properties .

Properties

CAS No.

920276-28-4

Molecular Formula

C14H10Br4

Molecular Weight

497.8 g/mol

IUPAC Name

1,3-dibromo-5-(3,5-dibromo-4-methylphenyl)-2-methylbenzene

InChI

InChI=1S/C14H10Br4/c1-7-11(15)3-9(4-12(7)16)10-5-13(17)8(2)14(18)6-10/h3-6H,1-2H3

InChI Key

YJFAKPHWICBGJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Br)C2=CC(=C(C(=C2)Br)C)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.